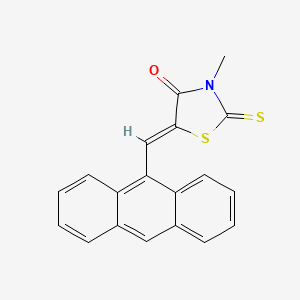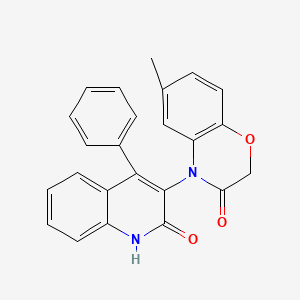![molecular formula C19H19FN4OS B4616227 2-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4616227.png)
2-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(4-methylphenyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(4-methylphenyl)acetamide involves multi-step chemical reactions, starting from basic aromatic or heterocyclic compounds. These processes often employ reactions such as alkylation, acylation, and thionation, under specific conditions to achieve the desired structure. The precise method for synthesizing this compound has not been detailed in available literature but follows similar protocols used in synthesizing related compounds (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like NMR, IR, and mass spectrometry. These analyses confirm the presence of specific functional groups and the overall molecular framework. The structural elucidation involves examining the molecular geometry, bond lengths, and angles, typically assessed using X-ray crystallography for crystalline compounds or computational methods for theoretical models. However, specific structural data for this compound are not provided in the referenced sources.
Chemical Reactions and Properties
Compounds of this class participate in reactions characteristic of their functional groups, such as nucleophilic substitution reactions at the acetamide moiety or electrophilic aromatic substitution on the benzene rings. Their chemical behavior can be influenced by the presence of electron-donating or withdrawing groups, affecting their reactivity and interaction with biological targets.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are determined through experimental measurements. These properties are crucial for understanding the compound's stability, solubility in different solvents, and suitability for formulation into drugs or other applications. For the specific compound , detailed physical property data is not available in the cited literature.
Chemical Properties Analysis
Chemical properties include acidity/basicity, reactivity towards other chemical reagents, and stability under various conditions. These properties are determined by the compound's functional groups and molecular structure. For instance, the acetamide group might impart specific reactivity patterns, such as susceptibility to hydrolysis under acidic or basic conditions, which could affect the compound's chemical stability and reactivity.
- Sunder & Maleraju (2013) on the synthesis of related acetamide derivatives with potential anti-inflammatory activity (link).
Applications De Recherche Scientifique
Anticonvulsant Activity
A study focusing on the synthesis and biological evaluation of novel benzothiazole derivatives, including compounds with structural similarities to the specified chemical, demonstrated potential anticonvulsant properties. These compounds were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with several showing significant efficacy and low neurotoxicity, suggesting a promising avenue for developing new anticonvulsant medications (Liu et al., 2016).
Radioligand Binding for PBR
Another research area involves the synthesis of radioligands targeting the peripheral benzodiazepine receptor (PBR), with the potential application in neuroimaging. Compounds structurally related to the specified chemical were synthesized and evaluated for their binding affinity to PBR in rat brains, highlighting their utility in positron emission tomography (PET) imaging studies (Zhang et al., 2003).
Antifungal and Apoptotic Effects
Triazole-oxadiazole compounds, with structural similarities to the specified molecule, have been investigated for their antifungal activities against various Candida species. Some compounds showed potent antifungal effects and demonstrated apoptotic effects on Candida, suggesting their potential as antifungal agents with a novel mechanism of action (Çavușoğlu et al., 2018).
Anti-inflammatory Activity
Research on compounds structurally related to 2-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(4-methylphenyl)acetamide also includes the development of novel derivatives with anti-inflammatory properties. These studies provide a foundation for developing new anti-inflammatory drugs, underscoring the compound's potential in medicinal chemistry (Sunder et al., 2013).
Propriétés
IUPAC Name |
2-[5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4OS/c1-13-3-9-16(10-4-13)21-18(25)11-17-22-23-19(24(17)2)26-12-14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNRNZOTIRBAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=NN=C(N2C)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4616148.png)
![6-(3-chlorophenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4616157.png)
![ethyl N-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4616161.png)
![2-{2-[(2,6-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4616163.png)


![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4616189.png)

![2-[(N,N-dimethylglycyl)amino]benzamide](/img/structure/B4616193.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4616199.png)
![N-(4-bromo-2-fluorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4616204.png)

![(3aS*,5S*,9aS*)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4616222.png)
![N-(diphenylmethyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4616230.png)